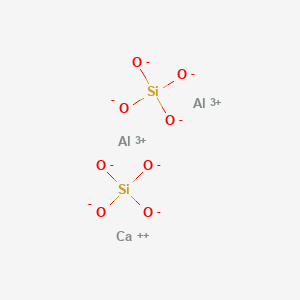
3-(Trifluoromethyl)PhenylboronicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)Phenylboronic Acid can be synthesized through various methods. One common approach involves the reaction of 3-bromo-1-(trifluoromethyl)benzene with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)Phenylboronic Acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)Phenylboronic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding trifluoromethylbenzene.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: 3-(Trifluoromethyl)phenol.
Reduction: 3-(Trifluoromethyl)benzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)Phenylboronic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its Lewis acidity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)Phenylboronic Acid: Similar but with the trifluoromethyl group in the para position.
3-Fluorophenylboronic Acid: Similar but with a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)Phenylboronic Acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
1423-26-6 |
|---|---|
Fórmula molecular |
C13H19N3O5S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



